Pyrrolifene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

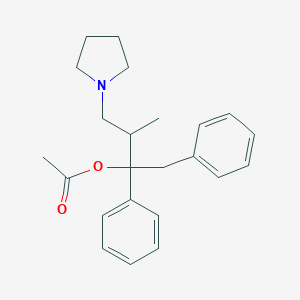

(3-methyl-1,2-diphenyl-4-pyrrolidin-1-ylbutan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO2/c1-19(18-24-15-9-10-16-24)23(26-20(2)25,22-13-7-4-8-14-22)17-21-11-5-3-6-12-21/h3-8,11-14,19H,9-10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSOFSIDLMRECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935549 | |

| Record name | 3-Methyl-1,2-diphenyl-4-(pyrrolidin-1-yl)butan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15686-97-2 | |

| Record name | Pyrrolifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,2-diphenyl-4-(pyrrolidin-1-yl)butan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRROLIPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q0WA2589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrrolifene: A Hypothetical Exploration of its Mechanism of Action

Disclaimer: Publicly available scientific literature and pharmacological databases contain limited specific information regarding the precise mechanism of action of Pyrrolifene. This document, therefore, presents a series of hypotheses based on the known activities of structurally related pyrrolidine-containing compounds. The experimental data and protocols outlined herein are illustrative and intended to serve as a guide for future research into the pharmacological effects of this compound.

Introduction

This compound is a synthetic compound containing a pyrrolidine moiety, a structural feature common to a wide range of biologically active molecules, both natural and synthetic.[1][2][3] While this compound has been noted for its potential antimicrobial and anthelmintic properties, a detailed understanding of its molecular interactions remains to be elucidated.[4] This guide explores three primary hypothetical mechanisms of action for this compound: DNA interaction, enzyme inhibition, and disruption of membrane integrity. These hypotheses are informed by the activities of related chemical classes such as pyrrolobenzodiazepines, pyrrolyl diketo acid derivatives, and pyrrolomycins.

Core Hypotheses on the Mechanism of Action

Hypothesis 1: DNA Intercalation and Alkylation

Drawing parallels from the well-established mechanism of pyrrolobenzodiazepines (PBDs), a potent class of antineoplastic agents, it is hypothesized that this compound may exert its biological effects through direct interaction with DNA.[5] PBDs are known to be sequence-selective DNA alkylating agents. This interaction can interfere with DNA replication and transcription, ultimately leading to cytotoxicity.

A proposed workflow for investigating this hypothesis is outlined below:

Caption: Experimental workflow for investigating this compound-DNA interactions.

The following table presents hypothetical quantitative data that could be generated from experiments designed to test this hypothesis.

| Experiment | Parameter Measured | Hypothetical Value for this compound | Control (Vehicle) |

| UV-Vis Titration | DNA Binding Constant (Kb) | 1.5 x 105 M-1 | N/A |

| Circular Dichroism | Change in Molar Ellipticity (Δε) | +2500 M-1cm-1 at 275 nm | No significant change |

| Thermal Denaturation | Melting Temperature (Tm) Shift | +5.2 °C | 0 °C |

| Comet Assay | % Tail DNA | 35% | < 5% |

-

Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Prepare a stock solution of this compound in DMSO.

-

Sample Preparation: In a quartz cuvette, mix the ctDNA solution with either this compound (to a final concentration, e.g., 10 µM) or an equivalent volume of DMSO (vehicle control).

-

Spectrophotometry: Place the cuvette in a spectrophotometer equipped with a temperature controller.

-

Melting Curve Generation: Monitor the absorbance at 260 nm while gradually increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. Calculate the shift in Tm (ΔTm) induced by this compound.

Hypothesis 2: Inhibition of Key Cellular Enzymes

Many pyrrolidine-containing compounds are known to be potent enzyme inhibitors. For instance, pyrrolyl diketo acid derivatives have been shown to inhibit terminal deoxynucleotidyl transferase (TdT). It is plausible that this compound could selectively inhibit enzymes crucial for pathogen survival or cancer cell proliferation.

A proposed signaling pathway illustrating this hypothesis is presented below:

Caption: Signaling pathway for this compound-mediated enzyme inhibition.

The following table summarizes hypothetical quantitative data from enzyme inhibition assays.

| Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) |

| Tyrosine Kinase X | Kinase Activity Assay | 2.5 | 1.8 |

| DNA Polymerase Y | Polymerase Activity Assay | 15.2 | 11.5 |

| Topoisomerase II | DNA Relaxation Assay | 8.7 | N/A |

-

Reagents: Recombinant Tyrosine Kinase X, ATP, and a specific peptide substrate.

-

Reaction Setup: In a 96-well plate, add the enzyme, substrate, and varying concentrations of this compound (or DMSO as a control).

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration to determine the IC50 value.

Hypothesis 3: Disruption of Microbial Membrane Potential

The antimicrobial properties of some pyrrole-containing natural products, such as pyrrolomycins, are attributed to their ability to act as protonophores. This action disrupts the proton motive force across the bacterial cell membrane, leading to a collapse of the membrane potential and ultimately cell death. This compound, particularly in the context of its potential antimicrobial and anthelmintic effects, may share this mechanism.

A logical diagram illustrating this proposed mechanism is shown below:

Caption: Logical flow of this compound acting as a membrane-depolarizing agent.

The following table presents hypothetical data from experiments investigating the effect of this compound on microbial membrane potential.

| Organism | Assay | Parameter Measured | This compound (10 µM) | CCCP (10 µM) - Positive Control |

| S. aureus | DiSC3(5) Assay | % Fluorescence Increase | 85% | 90% |

| E. coli | DiSC3(5) Assay | % Fluorescence Increase | 78% | 88% |

| Human Erythrocytes | Hemolysis Assay | % Hemolysis | < 2% | N/A |

-

Bacterial Culture: Grow a culture of the target bacteria (e.g., S. aureus) to the mid-logarithmic phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS with 0.1 M KCl).

-

Dye Loading: Add the voltage-sensitive dye DiSC3(5) to the bacterial suspension and incubate until a stable fluorescence signal is achieved.

-

Measurement: Transfer the cell suspension to a fluorometer. After establishing a baseline fluorescence, add this compound (or a control compound like CCCP or DMSO).

-

Data Acquisition: Record the change in fluorescence over time. Depolarization of the membrane leads to the release of the dye into the medium and an increase in fluorescence.

Conclusion

The mechanism of action of this compound is currently not well-defined in the scientific literature. The hypotheses presented in this guide, based on the activities of structurally related compounds, offer a foundational framework for future research. Investigating this compound's potential to interact with DNA, inhibit key enzymes, or disrupt microbial membrane integrity will be crucial in elucidating its pharmacological profile and therapeutic potential. The experimental protocols and hypothetical data provided herein are intended to guide the design and interpretation of such studies.

References

- 1. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allergyad.com [allergyad.com]

- 5. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of Pyrrolifene and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Pyrrolifene" is not extensively characterized in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets based on the documented biological activities of structurally related pyrrolidine and pyrrolizine derivatives. The information presented herein is intended for research and informational purposes and should not be construed as established therapeutic efficacy for this compound itself.

Introduction

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with a broad spectrum of biological activities. This guide explores the potential therapeutic targets of compounds based on a this compound-like core, drawing insights from the pharmacological studies of its analogs. The diverse activities of these compounds suggest that a this compound-based structure could be a promising starting point for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and metabolic disorders.

Potential Therapeutic Areas and Molecular Targets

Based on the existing literature for pyrrolidine and pyrrolizine derivatives, several key therapeutic areas and molecular targets can be identified as potentially relevant for this compound-like compounds.

Anti-inflammatory and Analgesic Activity

A significant body of research points to the anti-inflammatory and analgesic potential of pyrrolidine derivatives. The primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes.

-

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

-

Method: The assay is typically performed using a colorimetric or fluorometric method. Recombinant human COX-1 or COX-2 is incubated with the test compound and arachidonic acid as the substrate. The production of prostaglandin H2 (PGH2), an intermediate in the prostaglandin synthesis pathway, is measured. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated. In silico docking studies are also often employed to predict the binding mode of the compounds within the active sites of COX-1 and COX-2[1][2].

Anticancer Activity

Pyrrolizine and its derivatives have shown promise as anticancer agents, with some compounds, like mitomycin C, being used in clinical practice[3][4]. The anticancer mechanisms of these compounds are diverse and can involve multiple cellular pathways.

-

DNA Alkylation and Damage: Some pyrrolizine derivatives can act as alkylating agents, cross-linking DNA and inhibiting DNA replication and transcription, ultimately leading to apoptosis[3].

-

Enzyme Inhibition:

-

Oncogenic Kinases: Inhibition of various kinases involved in cancer cell proliferation and survival, such as Rac1 kinase.

-

Thioredoxin Reductase: An enzyme often overexpressed in cancer cells that is involved in redox balance and cell growth.

-

-

Inhibition of Proline Biosynthesis: The proline biosynthesis pathway is emerging as a critical metabolic pathway for cancer cell proliferation and survival. Key enzymes in this pathway, such as pyrroline-5-carboxylate reductase 1 (PYCR1) and aldehyde dehydrogenase 18 family member A1 (ALDH18A1), have been identified as potential therapeutic targets.

-

Objective: To assess the growth-inhibitory effects of test compounds on cancer cell lines.

-

Method: Cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in the presence of varying concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Cell viability is then determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated.

Antidiabetic Activity

Certain pyrrolidine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

-

Objective: To measure the in vitro inhibitory activity of test compounds against the DPP-4 enzyme.

-

Method: Recombinant human DPP-4 is incubated with the test compound and a fluorogenic substrate, such as Gly-Pro-AMC. The cleavage of the substrate by DPP-4 releases a fluorescent product (AMC), and the fluorescence intensity is measured. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Quantitative Data Summary

The following tables summarize the quantitative data for various pyrrolidine and pyrrolizine derivatives from the cited literature.

| Compound Class | Target | Compound Example | IC50 Value | Reference |

| Pyrrolidine-2-carbonitrile derivative | DPP-4 | Compound 17a | 0.017 µM | |

| Pyrrolidine chalcone derivative | MCF-7 (breast cancer cell line) | 3IP | 25-30 µg/mL | |

| Pyrrolidine chalcone derivative | MDA-MB-468 (breast cancer cell line) | 3FP | 25 µg/mL | |

| Heterocyclic analog of ML3000 | 5-LOX | Compound 2 | 0.03-2.4 µM |

Visualizing Potential Pathways and Workflows

Signaling Pathway: COX Inhibition

Caption: Potential inhibition of the COX pathway by a this compound analog.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Signaling Pathway: Proline Biosynthesis in Cancer

Caption: Potential targeting of the proline biosynthesis pathway in cancer.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for exploring its potential in drug discovery. The pyrrolidine and pyrrolizine scaffolds have demonstrated significant activity against a variety of targets relevant to major human diseases. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to validate these potential therapeutic applications and to elucidate their precise mechanisms of action. The insights gained from such studies could pave the way for the development of a new generation of targeted therapies.

References

- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide on the Solubility and Stability of Pyrrolifene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolifene is an analgesic compound with a chemical structure that presents unique challenges and considerations for its formulation and development. A thorough understanding of its solubility and stability is paramount for ensuring consistent bioavailability, therapeutic efficacy, and a viable shelf life. This technical guide provides a comprehensive overview of the available data, detailed experimental protocols for determining key physicochemical properties, and a discussion of potential degradation pathways. The methodologies outlined herein are based on established international guidelines and best practices in the pharmaceutical sciences.

This compound: Core Data

Currently, publicly available quantitative data on the solubility and stability of this compound is limited. The following table summarizes the known information.

Table 1: Summary of Known Physicochemical Properties of this compound

| Property | Data | Source |

| Solubility | Soluble in DMSO | ChemicalBook[1] |

| Storage Condition | Store at -20°C | ChemicalBook[1] |

| Predicted pKa | 10.11 ± 0.20 | ChemicalBook[1] |

| Predicted Boiling Point | 476.7 ± 45.0 °C | ChemicalBook[1] |

| Predicted Density | 1.078 ± 0.06 g/cm³ | ChemicalBook[1] |

The recommended storage temperature of -20°C suggests that this compound may be susceptible to degradation at ambient temperatures. Its solubility in dimethyl sulfoxide (DMSO) provides a starting point for solubilization in non-aqueous media for research purposes. However, comprehensive solubility and stability profiles in pharmaceutically relevant solvents and conditions must be experimentally determined.

Experimental Protocol: Solubility Determination

To establish a comprehensive solubility profile of this compound, a systematic approach using a validated analytical method is required. A common and reliable method is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound reference standard

-

Solvents: Purified water, ethanol, methanol, propylene glycol, polyethylene glycol 400 (PEG 400), and other relevant organic solvents.

-

Phosphate buffers (pH 3, 5, 7.4, 9)

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Vials, shaker, centrifuge, analytical balance, pH meter

Experimental Workflow: Solubility Assessment

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

HPLC Method Development and Validation

A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed and validated for the quantification of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and range.

Data Presentation

The solubility data should be presented in a clear, tabular format.

Table 2: Proposed Table for this compound Solubility Data

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | |||

| 37 | ||||

| pH 3.0 Buffer | 37 | |||

| pH 5.0 Buffer | 37 | |||

| pH 7.4 Buffer | 37 | |||

| pH 9.0 Buffer | 37 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Propylene Glycol | 25 | |||

| PEG 400 | 25 |

Experimental Protocol: Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products. These studies are conducted under conditions more severe than accelerated stability testing.

General Considerations

-

The extent of degradation should be targeted between 5-20% to ensure that the primary degradation products are formed and can be adequately separated and identified.

-

A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

-

A photodiode array (PDA) detector can be used to assess peak purity.

-

Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.

Experimental Workflow: Forced Degradation Studies

The following diagram outlines the logical flow for conducting forced degradation studies on this compound.

Data Presentation

The results of the forced degradation studies should be summarized in a table.

Table 3: Proposed Table for this compound Forced Degradation Data

| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) | Total Degradants (%) | Mass Balance (%) |

| 0.1 N HCl at 60°C | 0 | 100.0 | ND | ND | 0.0 | 100.0 |

| 8 | ||||||

| 24 | ||||||

| 0.1 N NaOH at 60°C | 0 | 100.0 | ND | ND | 0.0 | 100.0 |

| 2 | ||||||

| 8 | ||||||

| 3% H₂O₂ at RT | 0 | 100.0 | ND | ND | 0.0 | 100.0 |

| 8 | ||||||

| 24 | ||||||

| Thermal (80°C, solid) | 0 | 100.0 | ND | ND | 0.0 | 100.0 |

| 24 | ||||||

| 72 | ||||||

| Photostability (ICH Q1B) | 0 | 100.0 | ND | ND | 0.0 | 100.0 |

| - | ||||||

| (ND = Not Detected; RT = Room Temperature) |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been published, insights can be drawn from related chemical structures, such as naphthyl-pyrrolines and pyrrolo[3,4-c]pyridine-1,3-dione derivatives. The pyrrolidine ring, particularly if it contains susceptible functional groups, can be a site for degradation.

Potential degradation pathways to investigate include:

-

Hydrolysis: Amide or ester functionalities, if present as part of the this compound molecule or its formulation, would be susceptible to acid- and base-catalyzed hydrolysis. The imine functional group in a pyrroline ring is known to be susceptible to hydrolysis, which can lead to ring-opening.

-

Oxidation: The nitrogen atom in the pyrrolidine ring and any electron-rich aromatic systems could be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.

-

Photodegradation: Aromatic rings and conjugated systems can absorb UV light, leading to photochemical reactions such as ring cleavage or rearrangement. Studies on similar compounds have shown them to be photolabile.

The following diagram illustrates a hypothetical degradation pathway based on common reactions of the pyrrolidine moiety.

Conclusion

The development of this compound as a therapeutic agent necessitates a comprehensive understanding of its solubility and stability. While current data is sparse, this guide provides a robust framework for the systematic evaluation of these critical parameters. By following the detailed experimental protocols for solubility determination and forced degradation studies, researchers can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of this compound-containing products. The use of stability-indicating analytical methods is crucial throughout this process to ensure accurate quantification and characterization of both the active pharmaceutical ingredient and any potential degradants.

References

In Silico Prediction of Pyrrolifene Bioactivity: A Technical Guide

Introduction

The imperative to accelerate drug discovery and development pipelines while mitigating costs has led to the ascendancy of in silico methodologies. These computational techniques offer a powerful framework for the early-stage evaluation of novel chemical entities, enabling researchers to predict bioactivity, identify potential biological targets, and assess pharmacokinetic and toxicity profiles before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive technical overview of a systematic in silico workflow for predicting the bioactivity of a hypothetical novel compound, "Pyrrolifene," a molecule designed around a pyrrolidine scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of pharmacologically active compounds.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will detail the core computational strategies, from initial target identification to absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. Each section will provide detailed methodologies for the key computational experiments and present illustrative quantitative data in structured tables.

Overall Workflow for In Silico Bioactivity Prediction

The computational evaluation of a novel compound like this compound follows a multi-step, hierarchical process. This workflow is designed to progressively filter and characterize the compound's potential pharmacological profile, starting with broad, genome-wide target predictions and moving towards more specific and detailed analyses.

Caption: Overall workflow for the in silico bioactivity prediction of a novel compound.

Target Identification and Validation

The initial step in characterizing a novel compound is to identify its potential biological targets. This is often achieved through ligand-based and structure-based in silico methods that screen the compound against vast databases of known protein structures and pharmacophores.[3]

Experimental Protocol: Target Prediction

-

Compound Preparation :

-

The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).

-

The structure is converted to a 3D conformation and energy-minimized using a suitable force field (e.g., MMFF94). This is a critical step to ensure a sterically plausible conformation for screening.

-

-

Ligand-Based Target Prediction :

-

The prepared 3D structure of this compound is used as a query in web-based servers like SwissTargetPrediction or SEA (Similarity Ensemble Approach).[4][5]

-

These tools compare the topology and pharmacophoric features of the query molecule to a database of ligands with known biological targets.

-

The output is a ranked list of potential protein targets based on the principle that structurally similar molecules are likely to have similar biological activities.

-

-

Structure-Based Target Prediction (Reverse Docking) :

-

The energy-minimized ligand is systematically docked against a large collection of 3D protein structures representing the druggable genome.

-

A scoring function is used to estimate the binding affinity for each protein-ligand interaction.

-

Proteins are ranked based on their predicted binding scores, with lower energy scores indicating more favorable interactions.

-

-

Target Validation and Prioritization :

-

The lists of potential targets from both methods are consolidated.

-

Targets are prioritized based on convergence between methods, literature evidence linking the targets to specific diseases (e.g., cancer), and pathway analysis to understand the potential functional implications of target modulation.

-

Data Presentation: Predicted Targets for this compound

The following table summarizes hypothetical results from a target prediction study for this compound, focusing on oncology-related targets, a common area of activity for pyrrolidine derivatives.

| Prediction Method | Predicted Target | Score/Probability | Rationale for Prioritization |

| SwissTargetPrediction | Mitogen-activated protein kinase 1 (MAPK1) | 0.85 (Probability) | Key node in the MAPK/ERK signaling pathway, often dysregulated in cancer. |

| SEA | Cyclin-dependent kinase 2 (CDK2) | 1.2e-8 (E-value) | Critical regulator of the cell cycle; a well-established cancer target. |

| Reverse Docking | Epidermal Growth Factor Receptor (EGFR) | -9.5 kcal/mol | Tyrosine kinase involved in cell proliferation; target of many approved drugs. |

| Reverse Docking | B-cell lymphoma 2 (Bcl-2) | -8.9 kcal/mol | Key anti-apoptotic protein; its inhibition is a therapeutic strategy in cancer. |

Molecular Docking

Once high-priority targets are identified, molecular docking is performed to predict the specific binding mode and estimate the binding affinity of this compound to the target's active site. This provides insights into the atomic-level interactions that govern molecular recognition.

Experimental Protocol: Molecular Docking

-

Receptor Preparation :

-

The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 2J6M) is downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and charges (e.g., Gasteiger charges) are assigned to the protein atoms. The protein is kept rigid or allowed limited side-chain flexibility.

-

-

Ligand Preparation :

-

The 3D structure of this compound is prepared as in the target identification step, ensuring correct protonation states and assigning rotatable bonds.

-

-

Docking Simulation :

-

A docking box (grid) is defined to encompass the known active site of the receptor.

-

A docking algorithm (e.g., AutoDock Vina) is used to explore various conformations (poses) of the ligand within the active site. The algorithm samples translational, rotational, and torsional degrees of freedom of the ligand.

-

Each pose is evaluated using a scoring function, which estimates the free energy of binding. The pose with the lowest energy score is considered the most likely binding mode.

-

-

Analysis of Results :

-

The predicted binding affinity (in kcal/mol) is recorded.

-

The protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the best-scoring pose are visualized and analyzed.

-

Data Presentation: Predicted Binding Affinities

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR | 2J6M | -9.5 | Met793, Leu718, Cys797 |

| CDK2 | 1HCK | -8.2 | Leu83, Lys33, Asp145 |

| Bcl-2 | 4LVT | -8.9 | Arg146, Phe105, Tyr101 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a series of this compound analogs were synthesized, a QSAR model could be built to predict the activity of new, unsynthesized analogs, thereby guiding lead optimization.

Experimental Protocol: QSAR Modeling

-

Dataset Preparation :

-

A dataset of this compound analogs with experimentally determined bioactivity (e.g., IC50 values against a cancer cell line) is compiled.

-

The dataset is divided into a training set (typically 70-80%) to build the model and a test set to validate its predictive power.

-

-

Descriptor Calculation :

-

For each molecule in the dataset, a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated. These descriptors numerically represent the chemical structure.

-

-

Model Building :

-

A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm (e.g., Support Vector Machine, Random Forest), is used to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable).

-

-

Model Validation :

-

The model's goodness-of-fit (R²) and internal predictive ability (Q² from cross-validation) are assessed using the training set.

-

The model's external predictive ability is evaluated by using it to predict the activity of the compounds in the test set and calculating the external R² (R²_pred).

-

Caption: A typical workflow for developing and validating a QSAR model.

Data Presentation: Hypothetical QSAR Model for Anticancer Activity

| Compound ID | Substituent (R) | LogP (Descriptor) | Molecular Weight (Descriptor) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| PYR-01 | -H | 2.1 | 250.3 | 5.2 | 5.5 |

| PYR-02 | -Cl | 2.8 | 284.7 | 1.8 | 2.1 |

| PYR-03 | -OCH3 | 1.9 | 280.3 | 8.1 | 7.5 |

| PYR-04 (Test) | -NO2 | 2.0 | 295.3 | 0.9 | 1.1 |

| Model Statistics: R² = 0.92, Q² = 0.85, R²_pred = 0.88 |

ADMET Prediction

Early prediction of a compound's ADMET properties is crucial to reduce the high attrition rates in later stages of drug development. Various computational models, many based on machine learning, are available to predict these properties.

Experimental Protocol: ADMET Prediction

-

Input : The 2D or 3D structure of this compound is submitted to specialized software or web servers (e.g., SwissADME, pkCSM).

-

Property Calculation : These tools use a variety of models (e.g., QSAR, rule-based, fingerprint-based) to predict a range of ADMET properties.

-

Analysis : The results are analyzed to identify potential liabilities, such as poor absorption, rapid metabolism, or potential for toxicity. For example, Lipinski's Rule of Five is often used as an initial filter for "drug-likeness."

Data Presentation: Predicted ADMET Properties for this compound

| ADMET Property | Predicted Value/Class | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High (95% absorbed) | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal wall. |

| Distribution | ||

| BBB Permeability | No | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High (>90%) | May have a longer duration of action. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | 0.45 L/hr/kg | Moderate rate of elimination from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| Hepatotoxicity | Non-hepatotoxic | Low risk of liver damage. |

Hypothetical Signaling Pathway Modulation

Given the prediction of this compound targeting EGFR, a key signaling pathway that could be modulated is the MAPK/ERK pathway, which is fundamental to cell proliferation and survival. Inhibition of EGFR by this compound would be expected to downregulate this pathway.

Caption: Hypothetical modulation of the EGFR-MAPK signaling pathway by this compound.

Conclusion and Future Directions

This guide outlines a systematic in silico approach to predict the bioactivity of a novel compound, "this compound." The workflow, encompassing target prediction, molecular docking, QSAR modeling, and ADMET profiling, provides a comprehensive, multi-faceted computational assessment. The illustrative data and protocols serve as a template for the initial characterization of new chemical entities.

It is critical to emphasize that in silico predictions are hypotheses that require experimental validation. The promising computational results for this compound—specifically its predicted high-affinity binding to cancer targets like EGFR and favorable ADMET profile—provide a strong rationale for its synthesis and subsequent in vitro evaluation. Future experimental work should focus on enzyme inhibition assays, cell viability studies in relevant cancer cell lines, and pharmacokinetic studies to confirm the computational predictions and advance this compound as a potential therapeutic lead.

References

- 1. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]

- 2. benchchem.com [benchchem.com]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

For Immediate Release

This technical guide provides a comprehensive literature review of Pyrrolifene and related pyrrole-containing compounds for researchers, scientists, and professionals in drug development. While specific data on this compound is limited in publicly accessible literature, this review extrapolates from structurally similar compounds to provide insights into its potential pharmacological profile, mechanism of action, and relevant experimental methodologies.

Introduction to this compound

This compound, also known as Pyrroliphene, is a compound identified by the CAS number 15686-97-2.[1][2] Its molecular formula is C23H29NO2, and it has a molecular weight of 351.49 g/mol .[1] It is classified as an analgesic with anti-inflammatory properties.[3] A hydrochloride salt of the compound, Pyrroliphene Hydrochloride (CAS 5591-44-6), has also been documented.[4] Despite its classification, detailed scientific studies elucidating its specific mechanism of action, quantitative bioactivity, and associated signaling pathways are not widely available in the reviewed literature.

Pharmacological Landscape of Related Pyrrole Compounds

The pyrrole, pyrrolizine, and pyrrolidine ring structures are key pharmacophores found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, analgesic, anticancer, and antiviral activities. This section reviews the quantitative data and mechanisms of action for compounds structurally related to this compound.

Anti-inflammatory and Analgesic Activity

Many pyrrole derivatives demonstrate potent anti-inflammatory and analgesic effects, often through the inhibition of key enzymes in the inflammatory cascade.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrrole Derivatives

| Compound Class | Specific Compound(s) | Assay | Target(s) | Bioactivity (IC50/ED50) | Reference(s) |

| Pyrrolo[1,2-a]pyrroles | 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid | Mouse Phenylquinone Writhing | N/A | High potency (specific values not detailed) | |

| Pyrrolo[1,2-a]pyrroles | 5-(4-fluoro- and 4-chlorobenzoyl)-6-methyl derivatives | Rat Carrageenan Paw Edema | N/A | Potency ≥ Indomethacin | |

| Pyrrolizines | Licofelone (ML3000) | Human Whole Blood Assay | COX-1/5-LOX | 3.9 µM (COX-1), 0.37 µM (5-LOX) | |

| Pyrrolizines | Ketorolac | N/A | COX-1/COX-2 | 0.02 µM (COX-1) | |

| Spiro Pyrrolo[3,4-d]pyrimidines | Compounds 6 & 11 | COX-1/COX-2 Inhibition | COX-1, COX-2 | SI: 129.21 & 175 vs 31.52 for Celecoxib |

SI = Selectivity Index

Anticancer Activity

Several pyrrole-based compounds have shown significant antiproliferative activity against various cancer cell lines. The mechanisms often involve the inhibition of protein kinases that are crucial for cancer cell growth and survival.

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

| Compound Class | Specific Compound(s) | Cell Line(s) | Target(s) | Bioactivity (GI50/IC50) | Reference(s) |

| Pyrroloquinoxalines | N/A | Various | PARP-1, HIV Agents | N/A | |

| Spiro-pyrrolizines | Compound 6b | CCRF-CEM (Leukemia) | N/A | 3.6 µM | |

| Pyrrolo-quinoline γ-lactones | DK8G557 | NCI 60 Panel | ATM, mTOR | 0.6 µM (ATM), 7.0 µM (mTOR) | |

| Pyrrolo-quinoline γ-lactones | HP9912 | N/A | mTOR, ATM | 0.5 µM (mTOR), 6.5 µM (ATM) |

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, the analgesic and anti-inflammatory effects of this compound may be mediated through several signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory and analgesic action of many nonsteroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole scaffold is the inhibition of COX-1 and COX-2 enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Kinase Inhibition

Many pyrroloquinoxaline and pyrrolo-quinoline derivatives act as inhibitors of various protein kinases, such as PI3K-related kinases (PIKKs) like ATM and mTOR, as well as tyrosine kinases. These kinases are involved in cell signaling pathways that regulate cell growth, proliferation, and survival. Their inhibition is a key strategy in cancer therapy.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard assays used to evaluate the anti-inflammatory, analgesic, and anticancer activities of its structural analogs are well-documented.

Synthesis of Pyrrolidine and Pyrrolizine Derivatives

A common method for the synthesis of spiro-pyrrolidine and pyrrolizine derivatives is the [3+2]-cycloaddition of azomethine ylides with dipolarophiles. The azomethine ylides are often generated in situ from the reaction of isatin with an amino acid like sarcosine or proline.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is often determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Cell-Based Anti-inflammatory Assays

The anti-inflammatory activity can be assessed in cell-based assays by measuring the inhibition of pro-inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated macrophages, the reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins can be quantified.

Conclusion

This compound is an analgesic and anti-inflammatory agent whose specific molecular mechanisms are not well-defined in the available literature. However, an extensive body of research on structurally related pyrrole, pyrrolizine, and pyrrolidine derivatives provides a strong foundation for understanding its potential pharmacological profile. These related compounds exhibit a broad spectrum of biological activities, including potent anti-inflammatory, analgesic, and anticancer effects, often mediated through the inhibition of COX enzymes and various protein kinases. The data and experimental methodologies presented in this review for these related compounds can guide future research to elucidate the specific properties of this compound and support the development of novel therapeutics based on the pyrrole scaffold. Further investigation into the direct biological targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

- 1. Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

The Analgesic Potential of Pyrrole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic tractability have made it a focal point in the development of novel therapeutic agents. This technical guide explores the significant analgesic potential of pyrrole-containing molecules, providing an in-depth overview for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Quantitative Analysis of Analgesic and Anti-Inflammatory Activity

The analgesic and anti-inflammatory activities of various pyrrole derivatives have been quantified through a range of in vitro and in vivo assays. The following tables summarize key data, offering a comparative overview of the potency and selectivity of these compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrrole Derivatives

| Compound ID | R Group | IC50 (COX-1) µM | IC50 (COX-2) µM | Selectivity Index (COX-1/COX-2) | Reference |

| 1a | 4-F | >10 | 0.0340 | >294.1 | [1] |

| 1b | 3-F | >10 | 0.0095 | >1052.6 | [1] |

| 1c | 3,4-F2 | >10 | 0.0700 | >142.8 | [1] |

| 2a | 4-F | >10 | 0.3600 | >27.8 | [1] |

| 2b | 3-F | >10 | 0.4400 | >22.7 | [1] |

| 3a | 4-F | >10 | 0.0290 | >344.8 | |

| 3b | 3-F | >10 | 0.0130 | >769.2 | |

| 3c | 3,4-F2 | >10 | 0.0022 | >454.5 | |

| Celecoxib | - | 3.84 | 0.0610 | 62.9 | |

| Compound 4h | Biphenyl | - | < Celecoxib | Potent COX-2 Inhibitor | |

| Compound 5 | - | - | 0.55 | - | |

| Compound 6 | - | - | 7.0 | - |

Note: A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Analgesic Activity of Pyrrole Derivatives in the Acetic Acid-Induced Writhing Test in Mice

| Compound ID | Dose (mg/kg, p.o.) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhes | Reference |

| Vehicle (1% CMC) | - | 30.2 ± 2.5 | - | |

| 1c | 1 | 20.3 ± 2.2 | 32.8 | |

| 5 | 18.8 ± 3.4 | 37.7 | ||

| 10 | 16.7 ± 3.1 | 44.7 | ||

| 20 | 13.3 ± 2.3 | 56.0 | ||

| 40 | 10.2 ± 2.1 | 66.2 | ||

| Celecoxib | 1 | 25.8 ± 3.0^ | 14.6 | |

| 5 | 22.8 ± 3.1 | 24.5 | ||

| 10 | 19.2 ± 1.7 | 36.4 | ||

| 20 | 15.6 ± 2.5 | 48.3 | ||

| 40 | 13.8 ± 2.9* | 54.3 |

Note: * P < 0.01, ^ P < 0.05 in comparison with the vehicle-treated group. CMC = Carboxymethylcellulose.

Mechanisms of Analgesic Action

The analgesic effects of pyrrole compounds are often attributed to their ability to modulate key signaling pathways involved in pain and inflammation. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation. Many pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac exert their effects through this pathway.

dot

Caption: Prostaglandin Synthesis Pathway and Site of Action for Pyrrole-based NSAIDs.

Beyond COX inhibition, some pyrrole derivatives may exert their analgesic effects through interactions with other targets in the pain pathway, such as lipoxygenase (LOX) enzymes or by modulating ion channels and neurotransmitter systems. The dual inhibition of COX and LOX pathways is an attractive strategy for developing potent anti-inflammatory and analgesic agents with a potentially improved safety profile.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the analgesic potency and selectivity of pyrrole derivatives. Key structural modifications that have been shown to influence activity include:

-

Substitution on the Pyrrole Nitrogen: The nature of the substituent on the pyrrole nitrogen significantly impacts activity. For example, the incorporation of an acetic acid group at this position has been shown to enhance COX inhibitory activity.

-

Aromatic Substituents: The presence and substitution pattern of aryl groups attached to the pyrrole core are critical. For instance, a biphenyl group can effectively occupy the lipophilic pocket of the COX-2 enzyme, leading to enhanced binding affinity and potent inhibition.

-

Small Appendage Fragments: The addition of small functional groups like carbaldehyde, oxime, or nitrile to the pyrrole core can fine-tune the molecule's interaction with the biological target, leading to highly potent and selective compounds. For instance, a nitrile derivative (3c) demonstrated exceptionally potent COX-2 inhibition with an IC50 value of 2.2 nM.

-

Molecular Hybridization: Combining the pyrrole scaffold with other pharmacophores, such as cinnamic acid, has been explored to develop dual COX-2/LOX inhibitors.

dot

Caption: Key Structural Modifications Influencing the Analgesic Activity of Pyrrole Compounds.

Experimental Protocols for Analgesic Evaluation

The preclinical assessment of analgesic potential relies on a battery of well-established in vivo and in vitro assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of pyrrole compounds.

In Vivo Analgesic Assays

dot

Caption: General Experimental Workflow for Evaluating the Analgesic Potential of Pyrrole Compounds.

1. Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripherally acting analgesics.

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

Test compounds or vehicle (e.g., 1% carboxymethylcellulose) are administered orally (p.o.) or intraperitoneally (i.p.).

-

After a set absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected i.p. (10 mL/kg).

-

Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

2. Formalin Test

This test is useful for differentiating between central and peripheral analgesic mechanisms, as it produces a biphasic pain response.

-

Animals: Male Wistar rats (150-200 g) or mice (20-25 g).

-

Procedure:

-

Animals are acclimated to the observation chamber before the experiment.

-

Test compounds or vehicle are administered at a predetermined time before the formalin injection.

-

A dilute formalin solution (e.g., 2.5-5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.

-

The animal is immediately returned to the observation chamber.

-

The time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), which involves inflammatory processes and central sensitization.

-

-

Data Analysis: The total time spent licking/biting in each phase is determined for each group, and the percentage of inhibition compared to the control group is calculated.

3. Hot Plate Test

This method assesses the response to a thermal stimulus and is primarily used for evaluating centrally acting analgesics.

-

Animals: Male mice (20-25 g).

-

Procedure:

-

The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

A baseline latency to a pain response (e.g., licking of the hind paws or jumping) is determined for each animal before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Test compounds or vehicle are administered.

-

At various time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed on the hot plate, and the latency to the pain response is recorded.

-

-

Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

4. Tail Immersion Test

Similar to the hot plate test, this model evaluates the response to a thermal stimulus and is sensitive to centrally acting analgesics.

-

Animals: Male mice (20-25 g) or rats (150-200 g).

-

Procedure:

-

The distal part of the animal's tail (e.g., 2-3 cm) is immersed in a water bath maintained at a constant temperature (e.g., 52 ± 0.5 °C).

-

The time taken for the animal to withdraw its tail from the hot water (tail-flick latency) is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.

-

A baseline latency is measured before the administration of the test compound or vehicle.

-

The tail-flick latency is measured again at different time intervals after drug administration.

-

-

Data Analysis: The increase in latency time or % MPE is calculated to determine the analgesic effect.

In Vitro Assay

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX isoforms.

-

Method: A common method is the whole blood assay, which measures the production of thromboxane B2 (TXB2) as an index of COX-1 activity and prostaglandin E2 (PGE2) as an index of COX-2 activity.

-

Procedure (simplified):

-

For COX-1 activity, whole blood is incubated with the test compound, and coagulation is allowed to proceed, leading to TXB2 production.

-

For COX-2 activity, whole blood is stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of the test compound to induce COX-2 expression and subsequent PGE2 production.

-

The levels of TXB2 and PGE2 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index.

Conclusion

Pyrrole-containing compounds represent a highly promising class of molecules for the development of novel analgesics. Their synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to achieve high potency and selectivity. The primary mechanism of action for many of these compounds involves the inhibition of COX enzymes, although other targets within the pain signaling cascade are also being explored. The continued application of robust in vitro and in vivo screening models, coupled with detailed structure-activity relationship studies, will undoubtedly pave the way for the discovery of next-generation pyrrole-based analgesics with improved efficacy and safety profiles. This guide provides a foundational framework for researchers to navigate the exploration of this important chemical space in the quest for better pain management therapies.

References

Methodological & Application

In Vitro Analgesic Profiling of Pyrrolifene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assessment of the analgesic potential of pyrrolifene, a representative pyrrole-containing compound. The following protocols detail standard laboratory procedures for characterizing the compound's activity at key targets associated with pain and inflammation, namely cyclooxygenase (COX) enzymes and opioid receptors.

Data Summary: Inhibitory Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activities of various pyrrole derivatives, serving as a reference for the expected potency of this compound-like compounds.

| Compound Class | Target | Assay Type | Parameter | Value |

| Pyrrolo[3,4-c]pyrrole derivatives | COX-1 | Colorimetric Inhibitor Screening | IC50 | >10 µM[1] |

| COX-2 | Colorimetric Inhibitor Screening | IC50 | 0.067 µM[1] | |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-1 | Colorimetric Inhibitor Screening | IC50 | Similar to Celecoxib[2] |

| COX-2 | Colorimetric Inhibitor Screening | IC50 | Better than Meloxicam[2] | |

| Pyrrole Carboxylic Acid Derivatives | COX-1 | Fluorometric Inhibitor Screening | IC50 | Higher than ibuprofen[3] |

| COX-2 | Fluorometric Inhibitor Screening | IC50 | Higher than celecoxib | |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 | Colorimetric Inhibitor Screening | IC50 | Varies (some stronger than meloxicam) |

| COX-2 | Colorimetric Inhibitor Screening | IC50 | Varies (most stronger than meloxicam) | |

| Methadone Stereoisomers | Mu (µ) Opioid Receptor | Radioligand Binding | IC50 | R-methadone: 3.0 nM (µ1), 6.9 nM (µ2) |

| Delta (δ) Opioid Receptor | Radioligand Binding | IC50 | Low affinity | |

| Kappa (κ) Opioid Receptor | Radioligand Binding | IC50 | Low affinity | |

| Various Opioid Drugs | Mu (µ) Opioid Receptor | Radioligand Binding | Ki | Sufentanil: 0.138 nM to Tramadol: 12,487 nM |

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes using a colorimetric method. The assay measures the peroxidase component of the COX enzyme.

Principle: The peroxidase activity of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The inhibition of this colorimetric signal is proportional to the inhibition of COX activity.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compound (this compound) and reference inhibitors (e.g., Celecoxib, Meloxicam)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer according to the manufacturer's instructions. Prepare a serial dilution of this compound and reference inhibitors.

-

Assay Plate Setup:

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound or reference inhibitor at various concentrations.

-

-

Incubation: Incubate the plate for 5 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) followed by 20 µL of arachidonic acid to all wells to initiate the reaction.

-

Measurement: Incubate the plate for another 2 minutes at 25°C and then measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Opioid Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the opioid receptors. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials:

-

Cell membranes expressing human µ, δ, or κ opioid receptors

-

Radioligands: [³H]-DAMGO (for µ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Naloxone (10 µM)

-

Test compound (this compound)

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Cell harvester

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Setup (in triplicate):

-

Total Binding: Add 50 µL of radioligand and 50 µL of binding buffer to wells containing 150 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of radioligand and 50 µL of Naloxone to wells containing 150 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of radioligand and 50 µL of varying concentrations of this compound to wells containing 150 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition.

Caption: Opioid Receptor G-Protein Coupled Signaling Pathway.

Caption: Experimental Workflow for COX Inhibition Assay.

Caption: Experimental Workflow for Opioid Receptor Binding Assay.

References

Application Notes & Protocols: In Vivo Models for Testing the Anti-inflammatory Effects of Pyrrolifene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The following document provides detailed application notes and protocols for assessing the anti-inflammatory potential of novel compounds, exemplified by "Pyrrolifene," a hypothetical pyrrole-containing agent. In the absence of specific data for this compound, the protocols and data presented are based on established in vivo models used for testing structurally related pyrrole derivatives and other anti-inflammatory agents. These models are robust, well-characterized, and suitable for preclinical screening and mechanism of action studies.

Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

This is the most widely used primary test for screening acute anti-inflammatory activity. The model involves the injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw, which induces a reproducible inflammatory edema. The reduction in paw volume by a test compound compared to a vehicle control is a measure of its anti-inflammatory efficacy.

Experimental Protocol

Materials:

-

Wistar rats (180-220g)

-

This compound (or test compound)

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)

-

Positive Control: Diclofenac sodium (25 mg/kg)

-

Carrageenan (1% w/v in sterile 0.9% saline)

-

Plethysmometer (Ugo Basile, Italy or equivalent)

-

Intraperitoneal (i.p.) injection needles and syringes

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Randomly allocate rats into groups (n=8 per group):

-

Group I (Control): Vehicle only.

-

Group II (Positive Control): Diclofenac (25 mg/kg, i.p.).

-

Group III-V (Test Groups): this compound at various doses (e.g., 10, 20, 40 mg/kg, i.p.).

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, Diclofenac, or this compound intraperitoneally.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage of paw edema and the percentage of inhibition are calculated using the following formulas:

-

% Edema = [(V_t - V_0) / V_0] * 100

-

% Inhibition = [ (E_c - E_t) / E_c ] * 100

-

Where:

-

V_t = Paw volume at time 't'

-

V_0 = Initial paw volume

-

E_c = % Edema of the control group

-

E_t = % Edema of the treated group

-

-

Data Presentation

The following table structure is based on data for a similar pyrrole derivative, compound 3e, as a template for presenting results for this compound.[1]

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group (Dose) | 1h Post-Carrageenan | 2h Post-Carrageenan | 3h Post-Carrageenan | 4h Post-Carrageenan |

|---|---|---|---|---|

| % Inhibition of Edema | % Inhibition of Edema | % Inhibition of Edema | % Inhibition of Edema | |

| Vehicle Control (Saline) | 0% | 0% | 0% | 0% |

| Diclofenac (25 mg/kg) | 35.2% | 48.5%* | 55.1%* | 62.3%* |

| This compound (10 mg/kg) | 8.1% | 15.4% | 19.8% | 22.5% |

| This compound (20 mg/kg) | 12.5% | 24.6% | 30.1% | 35.7% |

| This compound (40 mg/kg) | 20.3% | 38.9%* | 45.6%* | 51.2%* |

Data are presented as mean percentage inhibition. Asterisk () denotes statistical significance (p < 0.05) compared to the vehicle control group. Data is illustrative based on a similar compound.[1]

Chronic Inflammation Model: Acetic Acid-Induced Ulcerative Colitis in Rats

This model is used to evaluate the efficacy of test compounds on inflammatory bowel disease (IBD). Intra-rectal administration of acetic acid induces acute and chronic inflammation in the colon, characterized by mucosal damage, ulceration, and leukocyte infiltration.

Experimental Protocol

Materials:

-

Wistar rats (200-250g)

-

This compound (or test compound)

-

Vehicle (e.g., Saline)

-

Positive Control: Prednisolone (0.7 mg/kg)

-

Acetic Acid (4% v/v)

-

Light ether or isoflurane for anesthesia

-

Polyethylene catheter

-

Tissue collection tools

Procedure:

-

Animal Preparation: Fast rats for 24 hours with free access to water.

-

Induction of Colitis:

-

Lightly anesthetize the rats.

-

Gently insert a polyethylene catheter intra-rectally to a depth of 8 cm.

-

Slowly instill 1 mL of 4% acetic acid.

-

Keep the rat in a head-down position for 30 seconds to ensure the distribution of the acid within the colon.

-

-

Grouping and Treatment: 24 hours after induction, randomly divide rats into groups (n=8 per group):

-

Group I (Sham): No induction, receives vehicle.

-

Group II (Control): Acetic acid induction + vehicle daily.

-

Group III (Positive Control): Acetic acid induction + Prednisolone (0.7 mg/kg, i.p.) daily.

-

Group IV (Test Group): Acetic acid induction + this compound (e.g., 2.7 mg/kg, i.p.) daily.

-

-

Treatment Duration: Administer treatments for a period of 14 days.[2]

-

Evaluation:

-

On day 15, euthanize the animals.

-

Dissect the colon and score for macroscopic damage (ulceration, inflammation severity, adhesions).

-

Collect tissue samples for histological analysis (e.g., H&E staining to assess mucosal integrity and inflammatory cell infiltration) and biochemical assays (e.g., Myeloperoxidase (MPO) activity, cytokine levels like TNF-α, IL-6).

-

Data Presentation

Table 2: Effect of this compound on Macroscopic Damage Score in Acetic Acid-Induced Colitis

| Treatment Group (Dose) | Macroscopic Score (Mean ± SEM) | Ulcer Area (mm²) (Mean ± SEM) | % Protection |

|---|---|---|---|

| Sham Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 100% |

| Acetic Acid Control | 15.5 ± 1.2 | 120.4 ± 10.5 | 0% |

| Prednisolone (0.7 mg/kg) | 6.8 ± 0.5* | 45.2 ± 5.1* | 56.1% |

| This compound (2.7 mg/kg) | 5.2 ± 0.4* | 33.6 ± 4.8* | 66.5% |

Data are presented as mean ± SEM. Asterisk () denotes statistical significance (p < 0.05) compared to the acetic acid control group. Data is illustrative based on a similar pyrrole compound (MI-1).[2]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: General workflow for in vivo anti-inflammatory screening.

Proposed Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds, particularly those containing a pyrrole moiety, function by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central mediator of the inflammatory response.

References

Application Notes and Protocols for the Quantification of Pyrrolifene in Biological Samples

Disclaimer: To date, specific validated analytical methods for the quantification of Pyrrolifene in biological matrices have not been published in peer-reviewed literature. The following application notes and protocols are proposed based on established bioanalytical techniques for small molecule drugs with similar physicochemical properties, particularly those acting on the central nervous system (CNS). These methods are intended to serve as a starting point for method development and will require full validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in preclinical or clinical studies.

Introduction

This compound is a novel compound with potential activity within the central nervous system. To support pharmacokinetic, toxicokinetic, and pharmacodynamic studies, robust and reliable analytical methods for its quantification in biological samples such as plasma and urine are essential. This document outlines two proposed methods for the determination of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for higher concentration ranges, and a more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis.

Proposed Analytical Methods

HPLC-UV Method

This method is proposed for the quantification of this compound in applications where concentrations are expected to be in the higher ng/mL to µg/mL range.

2.1.1. Experimental Protocol: HPLC-UV

-

Sample Preparation (Plasma):

-

To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

-

Vortex for 10 seconds.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

-

-

Sample Preparation (Urine):

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection: Wavelength to be determined based on the UV spectrum of this compound (a hypothetical value of 254 nm is used here).

-

2.1.2. Data Presentation: HPLC-UV

The following table summarizes the anticipated performance characteristics of a validated HPLC-UV method for this compound.

| Parameter | Plasma | Urine |

| Linearity Range | 50 - 5000 ng/mL | 100 - 10000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) | 15 ng/mL | 30 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL | 100 ng/mL |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (% RSD) | < 15% | < 15% |

| Recovery (%) | > 85% | N/A (Dilute-and-shoot) |

LC-MS/MS Method

This method is proposed for high-sensitivity and high-selectivity quantification of this compound, suitable for low-dose pharmacokinetic studies where concentrations are expected in the pg/mL to low ng/mL range.

2.2.1. Experimental Protocol: LC-MS/MS

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.

-

Vortex for 10 seconds.

-

Option 1: Protein Precipitation: Add 300 µL of methanol, vortex for 1 minute, and centrifuge at 12,000 x g for 10 minutes. Transfer supernatant for analysis.

-

Option 2: Liquid-Liquid Extraction (LLE): Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 5,000 x g for 5 minutes. Freeze the aqueous layer and transfer the organic layer to a new tube. Evaporate to dryness and reconstitute in 100 µL of mobile phase.

-

-

Sample Preparation (Urine):

-

To 50 µL of urine, add 20 µL of SIL-IS and 450 µL of 0.1% formic acid in water.

-

Vortex for 30 seconds and inject directly.

-

-

Chromatographic Conditions:

-

Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-